![molecular formula C27H30N4O4 B2368381 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide CAS No. 1226428-87-0](/img/structure/B2368381.png)
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a benzothiazole ring, a piperidine ring, and a dihydroisoquinoline moiety, making it a versatile scaffold for chemical modifications and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the core structures. One common approach is the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation to form the desired iminium salts . The reaction conditions for these steps are generally mild, allowing for the efficient generation of the target compound with good yields .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process. Additionally, the purification of the final product can be achieved through techniques such as crystallization and chromatography to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts, which are key intermediates in its synthesis.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions are typically mild, with controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield iminium salts, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
The compound exhibits a range of biological activities due to its structural characteristics, which allow it to interact with various molecular targets. Key areas of interest include:
Antitumor Activity
Research indicates that derivatives of quinoline compounds, including this specific compound, have shown promise as antitumor agents. The mechanism often involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For instance, compounds similar to the one have been evaluated for their ability to inhibit tumor growth in various cancer models .
Antimicrobial Properties
Quinoline derivatives are known for their antimicrobial activities. Studies have demonstrated that compounds with similar frameworks can effectively inhibit the growth of bacteria and fungi. The presence of electron-withdrawing groups enhances their antibacterial properties against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa .
Antimalarial Activity
Recent investigations into quinoline derivatives have revealed their potential as antimalarial agents. For example, compounds derived from quinoline structures were found to exhibit significant activity against Plasmodium falciparum, with some optimized derivatives showing low nanomolar potency in vitro and excellent oral efficacy in vivo . This suggests that the compound may also hold promise in malaria treatment.
Case Study 1: Antitumor Efficacy
A study focused on a series of quinoline derivatives demonstrated that certain modifications led to enhanced antitumor activity. The compound's ability to inhibit specific kinases involved in cancer cell signaling was highlighted as a key factor in its efficacy .
Case Study 2: Antimicrobial Screening
In a comparative study on antimicrobial activity, derivatives similar to the compound were screened against multiple bacterial strains. Results indicated significant zones of inhibition, particularly against Gram-positive and Gram-negative bacteria, showcasing the potential for development into therapeutic agents .
Mécanisme D'action
The mechanism of action of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer progression, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acid: This compound shares the dihydroisoquinoline moiety and exhibits potent inhibitory activity against aldo-keto reductase AKR1C3.
N-Alkylated 3,4-Dihydroisoquinolinones: These compounds are structurally related and have been studied for their pharmacological properties.
Uniqueness
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical modifications and interact with multiple biological targets makes it a versatile compound for research and development.
Activité Biologique
The compound 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inflammatory diseases. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of NLRP3 Inflammasome : It has been shown to inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. This inhibition can lead to decreased release of pro-inflammatory cytokines such as IL-1β and IL-18 .
- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis .
- Antioxidant Properties : The presence of the ethoxy group in the quinoline structure may enhance antioxidant activity, thereby reducing oxidative stress in cells .
In Vitro Studies
In vitro studies have demonstrated that the compound can significantly reduce the secretion of IL-1β in LPS/ATP-stimulated human macrophages, indicating its potential as an anti-inflammatory agent. The following table summarizes key findings from various studies:
In Vivo Studies
In vivo studies have been limited but promising. For instance, a study examining the pharmacokinetics of similar compounds showed favorable absorption and distribution profiles, suggesting that derivatives of this compound could be viable candidates for further development .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to This compound :
- Cancer Treatment : A case study involving a derivative showed significant tumor reduction in murine models when administered at specific dosages over a period of weeks.
- Inflammatory Diseases : Another study reported improvements in symptoms related to inflammatory bowel disease when treated with a compound from the same class, indicating potential for clinical applications.
Propriétés
IUPAC Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4/c1-4-35-21-6-7-23-22(14-21)26(20(15-28)17-29-23)31-11-9-19(10-12-31)27(32)30-16-18-5-8-24(33-2)25(13-18)34-3/h5-8,13-14,17,19H,4,9-12,16H2,1-3H3,(H,30,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIIBNUNGANGJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.